

chemical structure and CAS number for 1-Methyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazol-2-amine

Cat. No.: B041917

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In-Depth Technical Guide: 1-Methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methyl-1H-imidazol-2-amine** (CAS Number: 6646-51-1), a substituted imidazole derivative. Imidazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document details the chemical structure, physicochemical properties, a representative synthesis protocol, and its role as a key synthetic intermediate in the development of more complex heterocyclic compounds. While specific biological activity data for this compound is limited in publicly accessible literature, its utility as a building block in medicinal chemistry is highlighted.

Chemical Structure and Identification

1-Methyl-1H-imidazol-2-amine is a five-membered aromatic heterocycle containing two nitrogen atoms, with a methyl group substituted at the N1 position and an amine group at the C2 position.

Chemical Structure:

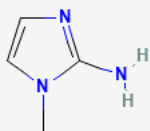


Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-methylimidazol-2-amine
CAS Number	6646-51-1
Molecular Formula	C ₄ H ₇ N ₃
SMILES	CN1C=CN=C1N
InChI	InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6)
InChI Key	NQCJWEXYVVFKBT-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **1-Methyl-1H-imidazol-2-amine** is provided below. This data is essential for laboratory handling, experimental design, and safety assessments.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	97.12 g/mol	PubChem
Appearance	Colorless crystalline solid	ChemBK[1]
Melting Point	~70-75 °C	ChemBK[1]
Boiling Point	255 °C at 760 mmHg	Sigma-Aldrich
Flash Point	108 °C	Sigma-Aldrich
Solubility	Soluble in ethanol, DMF, dichloromethane; slightly soluble in water.[1]	ChemBK
XLogP3	-1.2	PubChem

Table 3: Safety and Hazard Information

Hazard Statement	GHS Code	Description
Harmful if swallowed	H302	May cause harm if ingested.
Causes skin irritation	H315	Contact with skin may cause irritation.
Causes serious eye irritation	H319	Contact with eyes may cause serious irritation.
May cause respiratory irritation	H335	Inhalation may irritate the respiratory tract.
Signal Word	Warning	
GHS Pictogram	GHS07 (Harmful)	

Data sourced from Sigma-Aldrich and compiled from ECHA C&L Inventory.

Role in Synthesis and Drug Discovery

1-Methyl-1H-imidazol-2-amine serves as a valuable synthetic intermediate and building block in medicinal chemistry.[2] The imidazole nucleus is a core structure in numerous pharmacologically active compounds due to its ability to engage in various biological interactions. The 2-amino group on this compound is a versatile functional handle, allowing for its incorporation into larger, more complex molecular frameworks or for the construction of fused heterocyclic ring systems.[2]

Its primary application is as a precursor in the synthesis of novel compounds for screening against a range of diseases and biological targets. Researchers utilize this compound in the development of ligands for various targets, including G protein-coupled receptors (GPCRs) and kinases.[2]

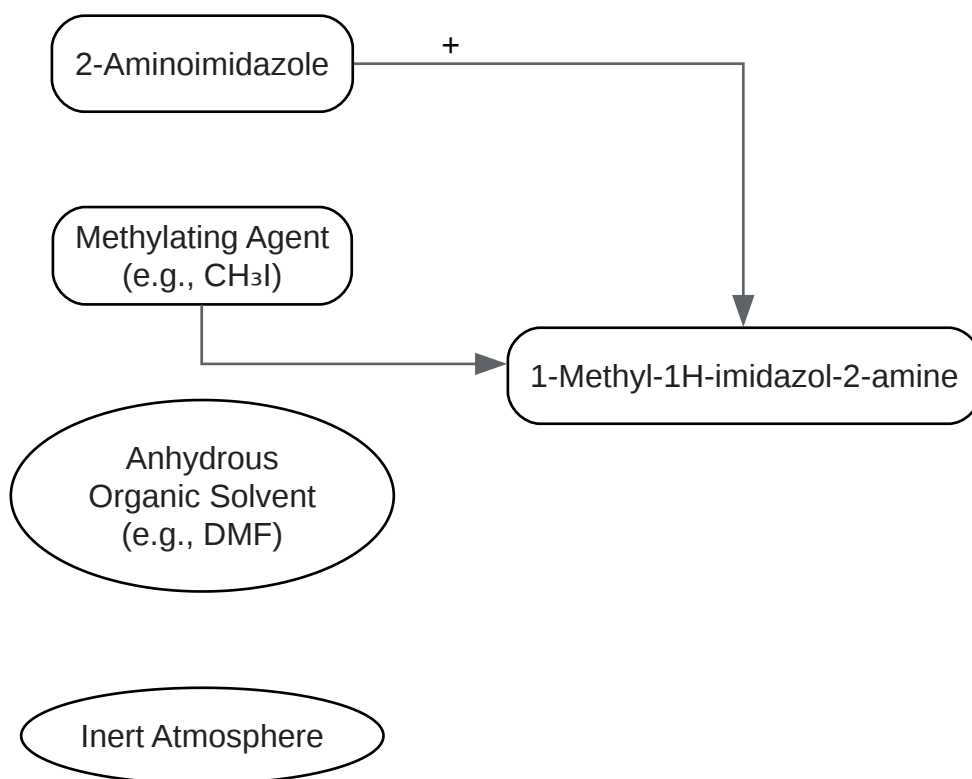
Experimental Protocols

While specific, detailed experimental protocols for the biological application of **1-Methyl-1H-imidazol-2-amine** are not widely published, a general synthetic methodology for its preparation can be outlined based on standard organic chemistry principles.

Representative Synthesis of 1-Methyl-1H-imidazol-2-amine

A common method for the synthesis of **1-Methyl-1H-imidazol-2-amine** involves the methylation of 2-aminoimidazole.[1]

Reaction Scheme:



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Caption: General synthesis route for **1-Methyl-1H-imidazol-2-amine**.

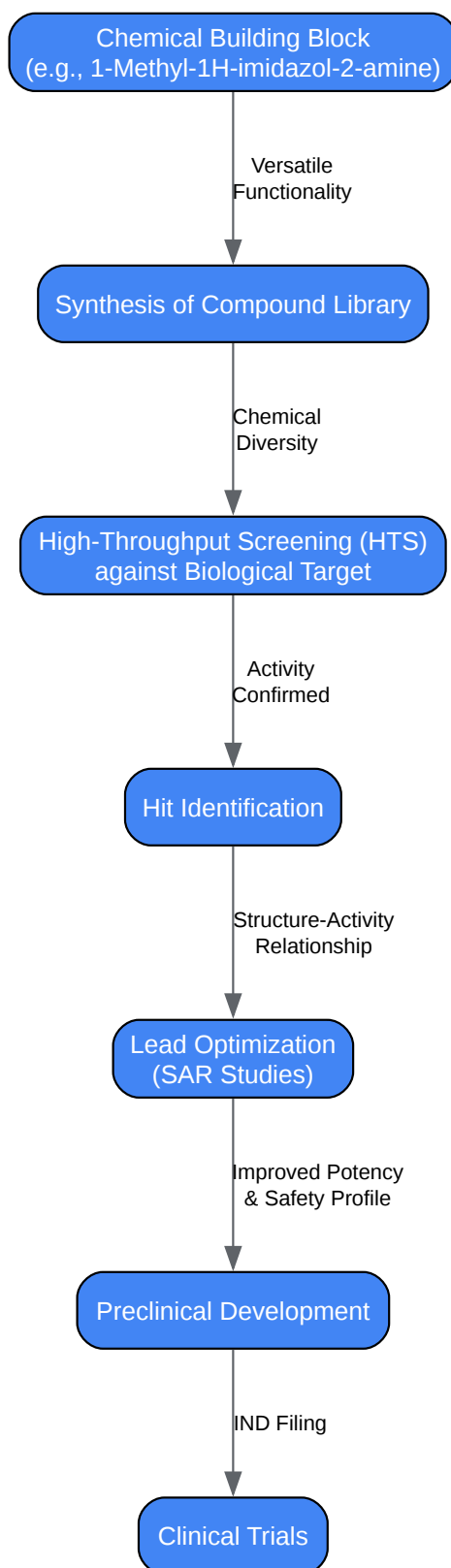
Detailed Methodology:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoimidazole (1.0 equivalent) in an anhydrous organic solvent such as dimethylformamide (DMF).^[1]
- **Addition of Base (if required):** Depending on the methylating agent and reaction conditions, a non-nucleophilic base may be added to deprotonate the imidazole ring.
- **Addition of Methylating Agent:** Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, (1.0-1.2 equivalents) to the stirred solution at room temperature or below.^[1]
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** Upon completion, the reaction is quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **1-Methyl-1H-imidazol-2-amine**.

Logical Relationships in Drug Discovery

The use of building blocks like **1-Methyl-1H-imidazol-2-amine** is a fundamental step in the drug discovery pipeline. The logical flow from a basic chemical entity to a potential drug candidate is illustrated below.



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Caption: Logical workflow in a typical drug discovery program.

Conclusion

1-Methyl-1H-imidazol-2-amine is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its defined structure and versatile reactivity make it an important precursor for generating novel heterocyclic compounds. While direct biological data is sparse, its role as a foundational building block ensures its continued relevance in the quest for new therapeutic agents. Further research into the synthesis of derivatives based on this scaffold may lead to the discovery of novel, biologically active molecules.

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References

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